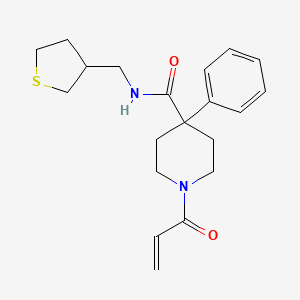

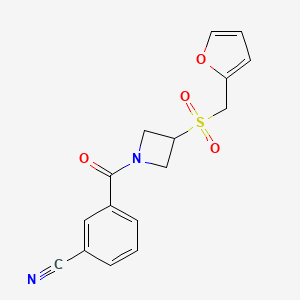

![molecular formula C15H25NO2 B2813012 N-((1-(3-氰基吡啶-2-基)哌啶-4-基)甲基)苯并[d]噻唑酮-2-基甲酰胺 CAS No. 420821-65-4](/img/structure/B2813012.png)

N-((1-(3-氰基吡啶-2-基)哌啶-4-基)甲基)苯并[d]噻唑酮-2-基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide” is a derivative of adamantane . Adamantane is a tricyclic cage compound with a formula of C10H16 . The incorporation of adamantane fragments in pharmaceuticals has an effect of improving the lipophilicity and stability of drugs . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In a review, a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds were discussed . These reactions provide a variety of products incorporating diverse functional groups .Molecular Structure Analysis

Adamantane is the smallest molecular representative of the diamond family . Accordingly, adamantane is a member of a class of molecules called diamondoids, which are molecules possessing at least one adamantane unit which are totally or largely superimposable on the diamond lattice .Chemical Reactions Analysis

The high reactivity of adamantane compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . A wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds have been reported .Physical And Chemical Properties Analysis

Adamantane is a tricyclic cage compound . The incorporation of adamantane fragments in pharmaceuticals can improve the lipophilicity and stability of drugs . More specific physical and chemical properties of “N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide” are not provided in the search results.科学研究应用

Medicinal Chemistry

Adamantane derivatives have unique structural, biological, and stimulus-responsive properties, making them useful in medicinal chemistry . They can be used to synthesize various pharmaceuticals and therapeutic agents.

Catalyst Development

Adamantane derivatives can be used in the development of catalysts . Their unique structure and properties can enhance the efficiency and selectivity of various chemical reactions.

Nanomaterials

Adamantane derivatives can be used in the synthesis of nanomaterials . Their cage-like structure can be utilized to create materials with unique properties at the nanoscale.

Radical Functionalization

Adamantane derivatives can undergo a wide range of radical-based functionalization reactions . These reactions can convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Photocatalytic C–H Activation

Adamantane derivatives can be used in developing photocatalytic C–H activation methods . These methods can accomplish classic organic reactions under mild conditions.

Synthesis of Substituted Adamantanes

Adamantane derivatives can be used to synthesize substituted adamantanes . The synthesis is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity .

作用机制

Target of Action

Adamantane derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They often interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Biochemical Pathways

Adamantane derivatives are known to interact with various biochemical pathways due to their unique structural properties .

Pharmacokinetics

The incorporation of adamantane fragments in pharmaceuticals is known to improve the lipophilicity and stability of drugs .

Result of Action

Adamantane derivatives are known for their diverse applications in medicinal chemistry, which suggests they may have various molecular and cellular effects .

Action Environment

The unique structural properties of adamantane derivatives suggest that they may be influenced by various environmental factors .

属性

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2/c1-14(2,9-17)16-13(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12,17H,3-9H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDGKQORLPRYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-1,1-dimethylethyl)adamantane-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2812931.png)

![2-Chloro-1-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B2812933.png)

![N-(4-acetylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2812934.png)

![N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2812937.png)

![N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2812947.png)